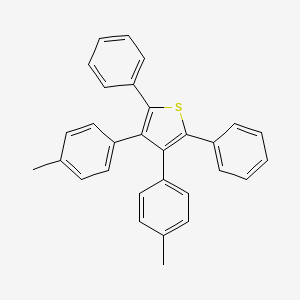
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene: is an organic compound with the molecular formula C({30})H({24})S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated thiophenes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of thiophenes with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones. In substitution reactions, the phenyl rings undergo electrophilic attack, resulting in the formation of substituted derivatives. The electronic properties of the compound are influenced by the conjugation between the thiophene ring and the phenyl groups, which affects its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene: This compound is similar but lacks the diphenyl groups.
1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole: A silicon-containing analog with similar structural features.
Uniqueness: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is unique due to its combination of two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. This structural arrangement imparts specific electronic properties and stability, making it suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
117967-81-4 |
|---|---|
Molekularformel |
C30H24S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
3,4-bis(4-methylphenyl)-2,5-diphenylthiophene |
InChI |
InChI=1S/C30H24S/c1-21-13-17-23(18-14-21)27-28(24-19-15-22(2)16-20-24)30(26-11-7-4-8-12-26)31-29(27)25-9-5-3-6-10-25/h3-20H,1-2H3 |
InChI-Schlüssel |
LIMDIYJRMOLUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


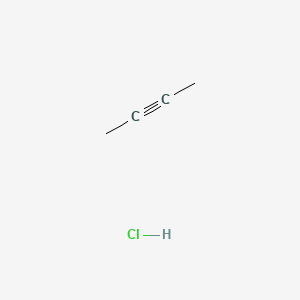

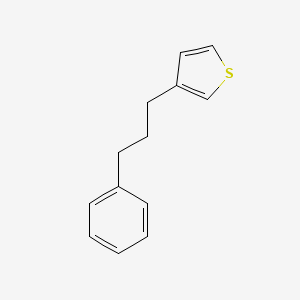
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
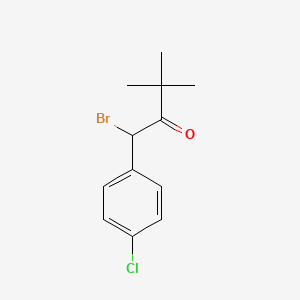
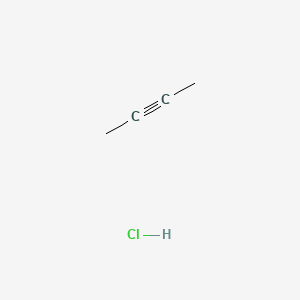
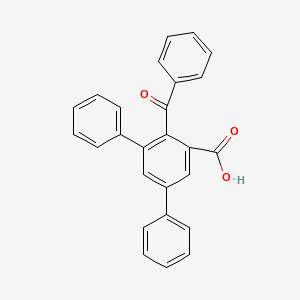
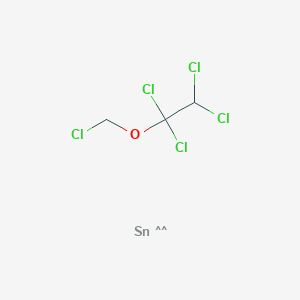
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)

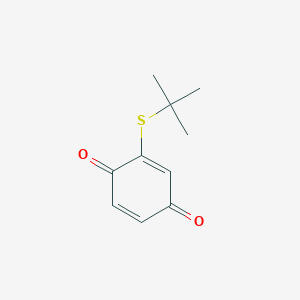
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
